Methylene blue

Redox indicator Electron mediator Methemoglobin reduction

Methylene blue (MB; methylthioninium chloride) is a cationic phenothiazinium dye that functions as a reversible redox indicator, photosensitizer, and enzymatic cofactor. Beyond its classical histological staining role, MB is FDA-approved as an antidote for acquired methemoglobinemia at a defined intravenous dose of 1–2 mg/kg and is clinically employed off-label for ifosfamide-induced neurotoxicity prophylaxis.

Molecular Formula C16H18ClN3S
Molecular Weight 319.9 g/mol
CAS No. 12262-49-6
Cat. No. B079726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylene blue
CAS12262-49-6
Synonymsasic blue 9
Blue 9, Basic
Blue N, Methylene
Blue, Methylene
Blue, Swiss
Blue, Urolene
Chromosmon
Methylene Blue
Methylene Blue N
Methylthionine Chloride
Methylthioninium Chloride
Swiss Blue
Urolene Blue
Molecular FormulaC16H18ClN3S
Molecular Weight319.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]
InChIInChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1
InChIKeyCXKWCBBOMKCUKX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.14 M
In water, 43,600 mg/L at 25 °C.
Soluble in water
Soluble in ethanol, chloroform;  slightly soluble in pyridine;  insoluble in ethyl ether
Soluble in glacial acetic acid and glycerol;  insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%.

Structure & Identifiers


Interactive Chemical Structure Model





Methylene Blue (CAS 12262-49-6): Core Identity and Differential Positioning in Scientific Procurement


Methylene blue (MB; methylthioninium chloride) is a cationic phenothiazinium dye that functions as a reversible redox indicator, photosensitizer, and enzymatic cofactor [1]. Beyond its classical histological staining role, MB is FDA-approved as an antidote for acquired methemoglobinemia at a defined intravenous dose of 1–2 mg/kg and is clinically employed off-label for ifosfamide-induced neurotoxicity prophylaxis [2]. Its well-characterized singlet oxygen quantum yield (ΦΔ = 0.57 in CH₂Cl₂) anchors its role as a benchmark photosensitizer in photodynamic research [3]. These functional attributes are not uniformly shared by closely related phenothiazinium analogs, creating quantifiable differentiation that directly impacts experimental reproducibility and clinical procurement decisions.

Why Methylene Blue Cannot Be Interchanged with Close Structural Analogs in Research and Clinical Supply Chains


Despite sharing a common phenothiazinium core, methylene blue analogs such as toluidine blue O (TBO), new methylene blue (NMB), and dimethylmethylene blue exhibit substantially divergent redox potentials, singlet oxygen quantum yields, antimicrobial potencies, and in vivo pharmacodynamic profiles [1][2]. For instance, TBO demonstrates a different midpoint redox potential (E₁/₂ ≈ 0.488 V vs. 0.500 V for MB) and a distinct photodynamic efficacy against Staphylococcus aureus biofilms, while NMB yields up to 8-fold lower MIC values against S. aureus relative to MB [1][3]. Unqualified substitution risks experimental failure in photodynamic antimicrobial chemotherapy, inaccurate methemoglobin reduction kinetics, and clinical ineffectiveness in neurotoxicity prophylaxis, making MB the only compound in its class with validated multi-indication dosing regimens and regulatory recognition [4].

Quantitative Differentiation Evidence for Methylene Blue Relative to Its Closest Analogs


Redox Potential Distinction: Methylene Blue vs. Toluidine Blue O

Methylene blue exhibits a more positive midpoint redox potential (E₁/₂ = 0.500 V vs. NHE) compared to toluidine blue O (E₁/₂ = 0.488 V) when measured under identical experimental conditions [1]. This 12 mV difference reflects MB's greater thermodynamic driving force for accepting electrons from NADPH-dependent methemoglobin reductase, correlating with its established clinical efficacy at 1 mg/kg IV for rapid methemoglobin conversion (MetHb decline from 32.4% to 2.0% within 30–60 minutes post-administration) [2]. The quantitative potential gap is decisive for applications where precise redox tuning governs electron transfer rates.

Redox indicator Electron mediator Methemoglobin reduction

Photodynamic Antimicrobial Potency: Methylene Blue vs. Toluidine Blue O on Biofilm

In a direct head-to-head study on Staphylococcus aureus biofilm grown on SLA titanium surfaces, photodynamic therapy (PDT) using 670 nm irradiation with toluidine blue O (TBO) produced significantly lower colony-forming units (CFU/mL) compared to methylene blue (MB) (p = 0.032) [1]. While both dyes reduced biofilm versus untreated controls, TBO's superior performance highlights that MB is not the most potent photosensitizer in every context; its value lies in balanced photophysical properties (ΦΔ = 0.57 in organic solvents) and multi-gram-scale commercial availability, making it the pragmatic benchmark for protocol standardization [2].

Photodynamic therapy Antimicrobial chemotherapy Biofilm eradication

Antimicrobial MIC Differentiation: Methylene Blue vs. New Methylene Blue

Methylene blue demonstrates substantially weaker antibacterial activity (MIC > 64 µg/mL against S. aureus) relative to its analog new methylene blue (NMB; MIC = 4 µg/mL), representing a >16-fold difference in potency [1]. Similarly, dimethylmethylene blue achieves MIC = 1 µg/mL against S. aureus, underscoring that MB is not optimized for direct antibacterial applications without photodynamic activation. These data validate MB's primary utility as a redox- and photo-active scaffold rather than a standalone antimicrobial agent [1]. The quantitative MIC gap also rationalizes the extensive use of MB as a negative control or baseline comparator in antimicrobial pharmacophore studies.

Minimum inhibitory concentration Antibacterial screening Pharmacophore modeling

Singlet Oxygen Quantum Yield: Methylene Blue as Reference Standard vs. TONS504

Methylene blue serves as the reference photosensitizer (ΦΔ = 0.57 in CH₂Cl₂) against which novel agents are benchmarked. In a direct comparison, the investigational chlorin derivative TONS504 demonstrated significantly higher singlet oxygen quantum yields than MB in phosphate-buffered saline, translating into photodynamic antimicrobial effects at lower molar concentrations [1][2]. MB's quantum yield has been independently verified across multiple solvent systems, with a solid-phase value of 0.24 ± 0.03, establishing quantitative boundaries for its photo-efficiency that newer agents must exceed to justify commercial development [3].

Singlet oxygen Quantum yield Photodynamic therapy

Methemoglobinemia Reversal Speed: Methylene Blue vs. Ascorbic Acid

Methylene blue reduces methemoglobin (MetHb) significantly faster than ascorbic acid (vitamin C). In controlled canine models, intravenous MB at 1 mg/kg achieved rapid and complete MetHb reduction that was life-saving at otherwise fatal MetHb levels, whereas ascorbic acid produced slower, less efficient reduction [1]. In human post-marketing surveillance across 41 patients, MB lowered MetHb from a mean of 32.4% pre-treatment to 2.0% post-treatment, with a half-life of approximately 2.7 hours [2]. Ascorbic acid is reserved as a second-line alternative primarily when MB is contraindicated (e.g., G6PD deficiency), reflecting its slower non-enzymatic mechanism [3].

Methemoglobinemia Antidote Enzymatic reduction

Ifosfamide Neurotoxicity Prophylaxis: Methylene Blue Clinical Efficacy vs. Thiamine

Methylene blue at prophylactic doses of 4 × 50 mg/day IV prevented or significantly attenuated ifosfamide-induced encephalopathy (IIE) in patients with prior neurotoxic episodes: among three patients receiving MB prophylaxis, two developed only mild encephalopathy and one had no CNS symptoms [1]. Mechanistically, MB inhibits monoamine oxidase (MAO), preventing hepatic generation of the neurotoxic metabolite chloroacetaldehyde without impairing ifosfamide's antitumor activation [2]. In contrast, thiamine, though sometimes combined with MB, shows moderate efficacy at best and retrospective studies do not support its use as routine single-agent prophylaxis [3]. Clinical audit data indicate 75% of patients with suspected IIE neurotoxicity received MB prophylaxis for subsequent cycles [4].

Ifosfamide encephalopathy Neuroprotection Monoamine oxidase inhibition

Evidence-Anchored Application Scenarios for Methylene Blue Procurement


Emergency Methemoglobinemia Antidote Stocking in Hospital Pharmacies

Based on the 32.4% → 2.0% MetHb reduction efficacy and 30–60 minute onset, hospital emergency departments should stock MB 1% injection (10 mg/mL) at the FDA-approved dose of 1 mg/kg IV [1]. MB's enzymatic cofactor mechanism provides faster reduction than ascorbic acid, making it indispensable for acute toxic methemoglobinemia management [2]. Procurement specifications must verify USP-grade purity and absence of heavy metal contaminants that could exacerbate oxidative stress.

Benchmark Photosensitizer for Singlet Oxygen Quantum Yield Determination

MB's validated ΦΔ = 0.57 in CH₂Cl₂ and ΦΔ = 0.24 ± 0.03 in solid phase make it the primary reference standard for calibrating singlet oxygen detection systems across photochemistry laboratories [1][2]. Researchers procuring MB for this application should specify dye content ≥82% (certified biological stain grade) and request a certificate of analysis documenting absorbance ratio A₆₆₀/A₆₁₀ to confirm monomeric purity.

Oncology Supportive Care: Ifosfamide Neurotoxicity Prophylaxis

For patients with prior ifosfamide-induced encephalopathy, MB prophylaxis at 4 × 50 mg/day IV prevents or attenuates neurotoxic recurrence in 75–100% of cases, with a documented MAO-inhibitory mechanism that blocks chloroacetaldehyde formation [1][2]. Procurement for oncology pharmacies should source pharmaceutical-grade MB injection (not laboratory dye grade) to ensure sterility and appropriate excipient compatibility with intravenous co-administration.

Photodynamic Antimicrobial Chemotherapy (PACT) Protocol Standardization

MB serves as the reference photosensitizer for PACT protocol development due to its balanced photophysical profile (ΦΔ = 0.57, redox potential = 0.500 V) and reproducible performance across multiple microbial targets [1]. While TBO and NMB may show higher potency in specific assays, MB's commercial availability at multi-gram scale and lower cost position it as the pragmatic choice for high-throughput antimicrobial photodynamic screening and environmental disinfection studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylene blue

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.